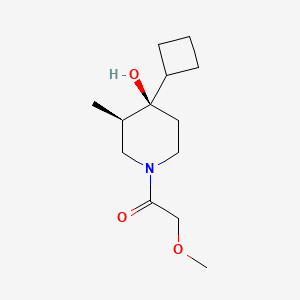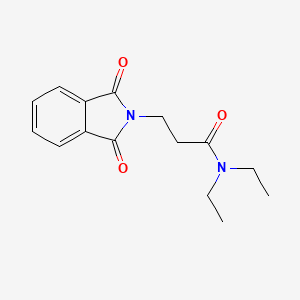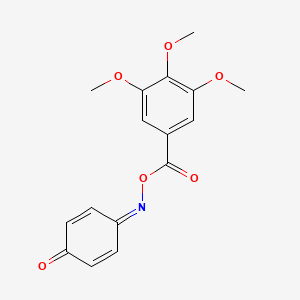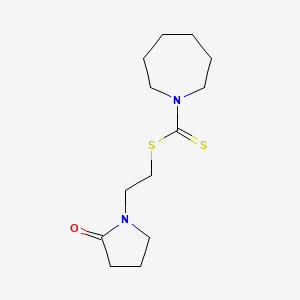![molecular formula C17H20FN5O2 B5679542 7-{[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5679542.png)
7-{[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetyl}-2-oxa-7-azaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-{[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetyl}-2-oxa-7-azaspiro[4.5]decane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a member of the spirocyclic family of compounds, which are known for their unique structural properties and diverse biological activities.
Wirkmechanismus
The mechanism of action of 7-{[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetyl}-2-oxa-7-azaspiro[4.5]decane is complex and involves multiple pathways in the human body. This compound has been shown to interact with specific receptors and enzymes, leading to changes in cellular signaling and gene expression. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic potential.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-{[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetyl}-2-oxa-7-azaspiro[4.5]decane are diverse and depend on the specific target of the compound. This compound has been shown to modulate the activity of enzymes involved in cellular metabolism, as well as receptors involved in neurotransmission and inflammation. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic potential.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 7-{[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetyl}-2-oxa-7-azaspiro[4.5]decane in lab experiments include its high potency and specificity for certain targets, as well as its ability to modulate multiple pathways in the human body. However, the limitations of using this compound in lab experiments include its complex synthesis method and the need for specialized expertise in organic chemistry.
Zukünftige Richtungen
There are numerous future directions for research on 7-{[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetyl}-2-oxa-7-azaspiro[4.5]decane. Some potential areas of focus include further elucidation of the compound's mechanism of action, identification of new targets for the compound, and optimization of the synthesis method to improve yields and purity. Additionally, this compound may have potential applications in the development of new therapeutics for various diseases, and further research in this area is warranted.
Synthesemethoden
The synthesis of 7-{[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetyl}-2-oxa-7-azaspiro[4.5]decane involves a multi-step process that requires expertise in organic chemistry. The starting materials for the synthesis are commercially available, and the reaction conditions are carefully controlled to ensure high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
The potential applications of 7-{[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetyl}-2-oxa-7-azaspiro[4.5]decane in scientific research are numerous. This compound has been studied extensively for its ability to modulate the activity of certain enzymes and receptors in the human body. Additionally, this compound has shown promise as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
2-[5-(4-fluorophenyl)tetrazol-2-yl]-1-(2-oxa-9-azaspiro[4.5]decan-9-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5O2/c18-14-4-2-13(3-5-14)16-19-21-23(20-16)10-15(24)22-8-1-6-17(11-22)7-9-25-12-17/h2-5H,1,6-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNIPAANQDRTIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCOC2)CN(C1)C(=O)CN3N=C(N=N3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-{[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetyl}-2-oxa-7-azaspiro[4.5]decane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R*,4R*)-3-cyclobutyl-1-{[1-(2-furylmethyl)-4-piperidinyl]carbonyl}-4-methyl-3-pyrrolidinol](/img/structure/B5679467.png)
![5-[(4,4-difluoro-1-piperidinyl)carbonyl]-N-ethyl-2-pyrimidinamine](/img/structure/B5679468.png)
![[(3aS*,9bS*)-2-[(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5679484.png)






![2-isobutyl-8-[(tetrahydro-2H-pyran-2-ylmethoxy)acetyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5679534.png)


![2-[3-(3-hydroxyquinoxalin-2-yl)propanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5679561.png)